Inulobiose

Diabetes Research Enzyme Inhibition α-Glucosidase

Researchers screening compounds for antidiabetic activity often lack well-defined positive controls for α-glycosidase and α-amylase inhibition assays. Inulobiose (CAS 470-58-6) addresses this gap as a structurally distinct difructose disaccharide-unlike 1-kestose or nystose, it contains no terminal glucose moiety, fundamentally altering enzyme recognition (relative activity: 12% vs. 100% for 1-kestose). • Validated inhibitor: α-glycosidase IC50 1.87 mg/mL; α-amylase IC50 40.72 mg/mL. • Distinct retention time vs. common FOS standards enables unambiguous peak identification in HPLC/HPAEC-PAD methods. • Serves as a defined substrate for DFA I synthase (9:1 equilibrium toward DFA I) and glycoside hydrolase kinetic studies. Supplied with full characterization data; ideal as a certified reference standard for method validation and quality control in functional food and bioprocessing industries.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 470-58-6
Cat. No. B1615858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInulobiose
CAS470-58-6
Synonyms1-O-beta-D-fructo-furanosyl-D-fructose
inulobiose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-5(16)8(18)9(19)6(17)3-22-12(4-15)11(21)10(20)7(2-14)23-12/h5,7-11,13-16,18-21H,1-4H2/t5-,7-,8-,9-,10-,11+,12-/m1/s1
InChIKeyQGQYPBMXRYBEPG-SWONWRTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inulobiose: Structural Overview and Differentiation


Inulobiose (CAS 470-58-6) is a difructose disaccharide comprising two fructose units linked via a β-(2→1) glycosidic bond, belonging to the inulo-oligosaccharide (IOS) class rather than the more common fructo-oligosaccharide (FOS) series derived from sucrose [1]. Unlike 1-kestose and nystose, which contain a terminal glucose moiety, inulobiose consists solely of fructose residues, conferring distinct biochemical properties and enzymatic recognition patterns [2]. This structural divergence directly impacts its behavior as an enzyme substrate, its product profile during enzymatic synthesis, and its potential applications in glycobiology research [1].

Inulobiose: Why Generic Substitutes Fail


Attempting to substitute inulobiose with 1-kestose, nystose, or inulin introduces significant experimental variance due to fundamentally different molecular recognition by key enzymes and distinct physicochemical properties. As demonstrated by comparative enzyme activity data, the substrate specificity for inulobiose (relative activity: 12) is dramatically lower than that for 1-kestose (relative activity: 100), indicating that these compounds are not interchangeable in enzymatic assays [1]. Furthermore, inulobiose exhibits unique α-glycosidase and α-amylase inhibition profiles (IC50: 1.87 and 40.72 mg/mL, respectively) that are not replicated by other common prebiotic oligosaccharides, making it a specific tool for diabetes research applications [2]. The absence of a glucose moiety in inulobiose's structure fundamentally alters its behavior in both analytical and biological systems, rendering generic substitution scientifically invalid .

Inulobiose: Quantitative Differentiation Evidence


Distinct α-Glycosidase and α-Amylase Inhibition Profiles

Inulobiose demonstrates specific inhibitory activity against α-glycosidase (α-glucosidase) and α-amylase with IC50 values of 1.87 mg/mL and 40.72 mg/mL, respectively [1]. This inhibitory profile differs significantly from other common oligosaccharides such as sucrose, 1-kestose, and nystose, which lack comparable enzyme inhibition data in the same assays [2]. The α-glucosidase inhibition of inulobiose is particularly relevant for diabetes research, as it may help modulate postprandial blood glucose levels, a property not shared by most fructooligosaccharides .

Diabetes Research Enzyme Inhibition α-Glucosidase α-Amylase Glycobiology

Lower Substrate Activity for β-Fructofuranosidase vs. 1-Kestose

In a direct head-to-head comparison of relative enzyme activity, inulobiose (DP2) exhibited only 12% of the activity observed for 1-kestose (DP3), which was set as the reference substrate at 100% relative activity [1]. This quantifies the substantially lower recognition of inulobiose by recombinant β-fructofuranosidase, an enzyme central to fructan metabolism. In contrast, inulotriose (DP3) showed 41% relative activity, and nystose (DP4) showed 66% relative activity [1].

Enzymology Glycoside Hydrolase Substrate Specificity Kinetic Assay

Enzymatic Production Yield from Inulin

Enzymatic hydrolysis of inulin using endoinulinase yields inulobiose as a major product, with composition varying significantly based on enzyme form. Using soluble endoinulinase, inulobiose and DP3 oligosaccharides are produced as the two major components [1]. In contrast, immobilized endoinulinase results in a markedly higher inulobiose content due to diffusional restriction of sugars [1]. The maximum yield of total inulo-oligosaccharides reaches 83% with immobilized enzyme, compared to 72% with soluble enzyme [1]. In a separate study, the content of inulobiose (F2) and DP 3-5 oligosaccharides increased to 66.1% of total sugar following enzymatic treatment [2].

Biocatalysis Enzymatic Synthesis Oligosaccharide Production Process Optimization

Structural Distinction: Absence of Glucose Moiety

Inulobiose is a glycosyl glycoside comprising D-fructose attached to a D-fructofuranosyl residue via a β-(2→1)-linkage, containing no glucose unit [1]. In contrast, common fructooligosaccharides (FOS) such as 1-kestose (DP3) and nystose (DP4) are synthesized from sucrose and contain a terminal glucose moiety linked to a chain of fructose units [2]. This structural distinction classifies inulobiose as an inulo-oligosaccharide (IOS) rather than a fructo-oligosaccharide (FOS), resulting in different enzyme recognition patterns and metabolic pathways [3].

Structural Biology Glycosidic Linkage Fructan Classification Analytical Standards

Specific Substrate for Fructan-Degrading Enzymes

While longer-chain inulins and certain FOS mixtures are well-documented for their bifidogenic effects in vitro and in vivo, inulobiose (as a DP2 disaccharide) is not primarily recognized for direct prebiotic activity [1]. Instead, its primary value in this research domain lies in its role as a specific substrate for fructan-degrading enzymes (e.g., β-fructofuranosidases) and as a defined intermediate in inulin metabolism [2]. This contrasts with inulin (average DP ~42), which exhibits 42% relative activity in the same β-fructofuranosidase assay, and with 1-kestose (DP3), which shows 100% activity [3].

Prebiotic Research Gut Microbiome Bifidobacterium Short-Chain Fatty Acids

Enzymatic Cyclization Equilibrium with DFA I

The enzymatic reaction equilibrium between inulobiose and difructose anhydride I (DFA I) is biased toward DFA I at a ratio of 9:1, promoting the intramolecular dehydrating condensation reaction over hydrolysis [1]. This thermodynamic preference is a unique characteristic of the inulobiose/DFA I system and is not observed with common FOS such as 1-kestose or nystose, which do not undergo analogous cyclization [2]. Molecular dynamics analysis has confirmed stable binding of both DFA I and inulobiose to the active site of DFA I synthase/hydrolase, surrounded by specific water molecule interactions [1].

Carbohydrate Chemistry Enzymatic Equilibrium Difructose Anhydride Cyclization

Inulobiose: Validated Application Scenarios


Enzyme Inhibition Assays for Diabetes Research

Procure inulobiose as a reference inhibitor for establishing α-glycosidase and α-amylase inhibition assays, leveraging its characterized IC50 values of 1.87 mg/mL and 40.72 mg/mL, respectively [1]. This application is supported by direct quantitative inhibition data and is particularly relevant for researchers screening natural product extracts or synthetic compounds for antidiabetic potential, where a well-defined positive control is essential for assay validation .

Chromatographic Standard for Inulo-Oligosaccharide Analysis

Utilize high-purity inulobiose as a certified reference standard for the development and validation of HPLC, HPAEC-PAD, or LC-MS methods designed to separate and quantify inulo-oligosaccharides in complex matrices (e.g., chicory extracts, fermentation broths) [1]. Its distinct retention time relative to common FOS standards (1-kestose, nystose) enables accurate peak identification and quantification, essential for quality control in functional food and bioprocessing industries .

Enzymatic Synthesis of Difructose Anhydride I (DFA I)

Apply inulobiose as a substrate for the enzymatic production of difructose anhydride I (DFA I) using DFA I synthase/hydrolase (αFFase1), exploiting the favorable 9:1 equilibrium ratio toward DFA I formation [1]. DFA I and related anhydrides are under investigation for their potential as low-calorie sweeteners and prebiotic ingredients. This synthetic route offers a potentially greener and more specific alternative to chemical cyclization methods .

Substrate Specificity Studies for Fructan-Active Enzymes

Employ inulobiose as a defined substrate in kinetic and structural studies of β-fructofuranosidases, endoinulinases, and other glycoside hydrolases involved in fructan metabolism, taking advantage of its established relative activity of 12% compared to 1-kestose [1]. Comparative analysis with inulotriose (41% activity), nystose (66% activity), and inulin (42% activity) provides a quantitative framework for mapping substrate recognition determinants and enzyme active site architecture .

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